molecular formula C14H13NO2 B11879265 3,3-Dimethyl-2-methylidene-3,5-dihydrofuro[3,2-c]quinolin-4(2H)-one CAS No. 104654-88-8

3,3-Dimethyl-2-methylidene-3,5-dihydrofuro[3,2-c]quinolin-4(2H)-one

Cat. No.: B11879265
CAS No.: 104654-88-8
M. Wt: 227.26 g/mol
InChI Key: QEVCORPXEHSDTN-UHFFFAOYSA-N
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Description

3,3-Dimethyl-2-methylene-2,3-dihydrofuro[3,2-c]quinolin-4(5H)-one is a complex organic compound with a fused ring structure that includes both furan and quinoline moieties

Chemical Reactions Analysis

3,3-Dimethyl-2-methylene-2,3-dihydrofuro[3,2-c]quinolin-4(5H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methylene group. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3,3-Dimethyl-2-methylene-2,3-dihydrofuro[3,2-c]quinolin-4(5H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,3-Dimethyl-2-methylene-2,3-dihydrofuro[3,2-c]quinolin-4(5H)-one involves its interaction with specific molecular targets. For instance, as an aldose reductase inhibitor, the compound binds to the active site of the enzyme, preventing the reduction of glucose to sorbitol, which is a key step in the polyol pathway implicated in diabetic complications. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

3,3-Dimethyl-2-methylene-2,3-dihydrofuro[3,2-c]quinolin-4(5H)-one can be compared with other similar compounds such as:

The uniqueness of 3,3-Dimethyl-2-methylene-2,3-dihydrofuro[3,2-c]quinolin-4(5H)-one lies in its fused ring system, which imparts specific chemical reactivity and potential biological activity not found in simpler analogs.

Properties

CAS No.

104654-88-8

Molecular Formula

C14H13NO2

Molecular Weight

227.26 g/mol

IUPAC Name

3,3-dimethyl-2-methylidene-5H-furo[3,2-c]quinolin-4-one

InChI

InChI=1S/C14H13NO2/c1-8-14(2,3)11-12(17-8)9-6-4-5-7-10(9)15-13(11)16/h4-7H,1H2,2-3H3,(H,15,16)

InChI Key

QEVCORPXEHSDTN-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=C)OC2=C1C(=O)NC3=CC=CC=C32)C

Origin of Product

United States

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